Methyl [(2-ethylbutyl)amino]acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-ethylbutyl)amino]acetate typically involves the reaction of 2-ethylbutylamine with methyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for methyl 2-[(2-ethylbutyl)amino]acetate follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-ethylbutyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-[(2-ethylbutyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl 2-[(2-ethylbutyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-methylbutyl)amino]acetate
- Methyl 2-[(2-propylbutyl)amino]acetate
- Methyl 2-[(2-isobutyl)amino]acetate
Uniqueness
Methyl 2-[(2-ethylbutyl)amino]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylbutyl side chain provides a particular steric and electronic environment that can influence its reactivity and interactions with molecular targets.
Biological Activity
Methyl [(2-ethylbutyl)amino]acetate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound is an ester derivative that features both an amino group and an acetate moiety. Its chemical structure can be represented as follows:
- Chemical Formula : C₉H₁₉NO₂
- Molecular Weight : 173.25 g/mol
The presence of the amino group suggests potential interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. A study demonstrated that certain acetate derivatives showed promising results in reducing oxidative stress in vitro, which is critical for preventing various diseases, including cancer and cardiovascular disorders .
2. Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism involves the activation of caspases, which are essential for the apoptotic process. Furthermore, the compound was found to disrupt mitochondrial membrane potential, leading to cell death .
3. Neuroprotective Effects
Neuroprotection is another area where this compound may exert beneficial effects. Research suggests that compounds with similar structures can enhance neuronal survival under stress conditions by modulating pathways involved in inflammation and apoptosis. This property could have implications for treating neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : The amino group may facilitate binding to various receptors, influencing neurotransmitter systems or hormonal pathways.
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic processes or signal transduction.
- Oxidative Stress Reduction : By scavenging free radicals, it helps maintain cellular redox balance.
Study on Anticancer Activity
A pivotal study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple cancer types. The compound was particularly effective at concentrations above 50 µM, where it induced significant apoptosis as measured by flow cytometry and caspase activity assays .
Neuroprotective Study
In a model of oxidative stress-induced neurotoxicity, this compound was shown to protect neuronal cells from apoptosis. The treatment reduced levels of reactive oxygen species (ROS) and improved cell survival rates significantly compared to untreated controls .
Comparative Biological Activity Table
Biological Activity | This compound | Related Compounds |
---|---|---|
Antioxidant | High | Ethyl acetate |
Anticancer | Effective (MCF-7, HT-29) | Cisplatin |
Neuroprotective | Moderate | Curcumin |
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 2-(2-ethylbutylamino)acetate |
InChI |
InChI=1S/C9H19NO2/c1-4-8(5-2)6-10-7-9(11)12-3/h8,10H,4-7H2,1-3H3 |
InChI Key |
OBINSAKTRJJQMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNCC(=O)OC |
Origin of Product |
United States |
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